molecular formula C17H14N2O4 B5677008 8-methoxy-2-oxo-N-(2-pyridinylmethyl)-2H-chromene-3-carboxamide

8-methoxy-2-oxo-N-(2-pyridinylmethyl)-2H-chromene-3-carboxamide

Cat. No. B5677008
M. Wt: 310.30 g/mol
InChI Key: WJLUQCLZFZFMJY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related chromene compounds often involves multi-step reactions, utilizing commercially available AR grade chemicals without further purification. For example, the synthesis of 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid, a closely related compound, was achieved by slowly evaporating an ethanol solution at room temperature, followed by recrystallization from ethanol (Xiaochuan Li et al., 2010). This method may offer insights into the synthesis of 8-methoxy-2-oxo-N-(2-pyridinylmethyl)-2H-chromene-3-carboxamide by indicating potential solvents and crystallization techniques relevant for its synthesis.

Molecular Structure Analysis

The molecular structure of chromene derivatives showcases anti-rotamer conformations about the C-N bond, with the amide O atom potentially being trans- or cis-related to the O atom of the pyran ring. Such configurations were observed in derivatives like 4-oxo-N-phenyl-4H-chromene-2-carboxamide (J. Reis et al., 2013). This information is crucial for understanding the molecular geometry and potential intermolecular interactions of 8-methoxy-2-oxo-N-(2-pyridinylmethyl)-2H-chromene-3-carboxamide.

Chemical Reactions and Properties

Chromene compounds participate in a variety of chemical reactions, reflecting their chemical properties. For instance, the reaction of push-pull enaminoketones with o-quinone methides to synthesize 4H-chromenes involves initial oxa-Diels-Alder reactions followed by amine elimination (A. V. Lukashenko et al., 2017). Such reactions highlight the reactivity of chromene derivatives and may suggest similar reactivity patterns for 8-methoxy-2-oxo-N-(2-pyridinylmethyl)-2H-chromene-3-carboxamide.

Physical Properties Analysis

Physical properties such as crystalline structure and solubility are key to understanding a compound's behavior in various environments. The crystalline structure of related compounds, like 4-oxo-N-phenyl-4H-chromene-2-carboxamide, provides insight into potential packing, hydrogen bonding, and molecular orientation scenarios (J. Reis et al., 2013), which could be extrapolated to 8-methoxy-2-oxo-N-(2-pyridinylmethyl)-2H-chromene-3-carboxamide.

Chemical Properties Analysis

The chemical properties of chromene derivatives are influenced by their functional groups and molecular structure. For example, studies on chromenes like the reaction of carbamoylated amino enones with chromones to prepare pyridones and chromeno[4,3-b]pyridine-2,5-diones highlight the compound's reactivity and potential for further chemical transformations (D. L. Obydennov et al., 2019). These chemical properties are crucial for understanding the reactivity and potential applications of 8-methoxy-2-oxo-N-(2-pyridinylmethyl)-2H-chromene-3-carboxamide.

properties

IUPAC Name

8-methoxy-2-oxo-N-(pyridin-2-ylmethyl)chromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O4/c1-22-14-7-4-5-11-9-13(17(21)23-15(11)14)16(20)19-10-12-6-2-3-8-18-12/h2-9H,10H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJLUQCLZFZFMJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NCC3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-methoxy-2-oxo-N-(pyridin-2-ylmethyl)-2H-chromene-3-carboxamide

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